Home > Products > Screening Compounds P65076 > 1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione -

1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione

Catalog Number: EVT-5120468
CAS Number:
Molecular Formula: C21H19ClF3N3O2
Molecular Weight: 437.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one

  • Compound Description: This compound (referred to as compound B in its respective paper) exhibits anti-arrhythmic and hypotensive activity. []

1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]-2-hydroxypropyl}pyrrolidin-2-one

  • Compound Description: This compound (referred to as compound A in its respective paper) exhibits anti-arrhythmic and hypotensive activity. []
  • Relevance: This compound is closely related to 1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione. Both compounds share a pyrrolidin-2-one ring substituted at the 1-position with a 3-[4-(3-chlorophenyl)-1-piperazinyl]propyl chain. The key structural difference is the presence of a hydroxyl group at the 2-position of the propyl linker in this compound, which is absent in the target compound. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: This compound is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor discovered through structure-based drug design and high-throughput screening. It exhibits potent neuroprotective effects, demonstrated by its ability to protect against both reactive oxygen species (ROS)-induced cell injury in vitro and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced nigrostriatal dopaminergic damage in an in vivo Parkinson's disease model. []
  • Compound Description: This compound demonstrated significant antidepressant-like activity. In animal models, it was found to reduce immobility time in the forced-swimming test, suggesting potential as a treatment for depression. Additionally, it exhibited sigma receptor agonistic properties, shown by its ability to reduce sleeping time and recovery time from coma induced by halothane and cerebral concussion, respectively. Its actions were antagonized by sigma receptor antagonists, further supporting its sigma receptor agonistic activity. []
  • Relevance: These compounds exhibit a similar structure to 1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione. They share a common 3-[4-(3-chlorophenyl)-1-piperazinyl]propyl substituent. The primary difference lies in the core structure, where the target compound has a pyrrolidinedione ring, while these compounds feature a 3,4-dihydro-5-methoxy-2(1H)-quinolinone moiety. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

  • Compound Description: This compound is a novel compound that exhibits a high affinity for both σ and 5-HT1A receptors, as well as the 5-HT transporter. It has shown potential antidepressant-like effects in animal models. Notably, this compound increases the firing activity of putative serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN) after a 2-day treatment. This effect is suggested to be mediated through both σ and 5-HT1A receptors, as co-administration of a selective σ1 antagonist blocked this increase. []

2-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoate (Antrafenine)

  • Compound Description: This compound exhibits potent analgesic activity, demonstrating a potency six to nine times greater than the reference compounds glafenine and aminopyrine. Moreover, this compound shows a long duration of action and has excellent tolerance in both pharmacological and toxicological studies, as well as in clinical trials. []
  • Relevance: This compound shares structural similarities with 1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione, notably the presence of both trifluoromethylphenyl and piperazine moieties. The distinction lies in the core structures and the linker. In the target compound, a pyrrolidinedione ring connects to the piperazine, whereas this compound has a 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate group linked via an ethyl chain. []
  • Compound Description: These compounds, encompassing a range of halogen substitutions (ortho, meta, para) on the phenyl ring attached to the piperazine moiety, exhibited analgesic activity in the "writhing syndrome" test, with most demonstrating greater potency than acetylsalicylic acid. Additionally, these compounds significantly reduced the spontaneous locomotor activity of mice, indicating potential sedative effects. []
  • Relevance: These compounds share a structural resemblance with 1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione. The core structures are distinct, with the target compound having a pyrrolidinedione ring, whereas these compounds have a 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide moiety. Both share a 1-[2-hydroxy-3-(substituted phenyl)-1-piperazinyl]propyl substituent, although the specific substitutions on the phenyl ring vary. []

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane (Compound 5)

  • Compound Description: This compound is a potent serotonin 5-HT2A/2C agonist. It has demonstrated high affinity for 5-HT2A/2C sites in rat cortex, exceeding the binding affinity of its bromo or iodo analogs. It also displays potent activity in a two-lever drug discrimination assay in rats trained to differentiate saline from LSD tartrate, indicating its ability to produce subjective effects similar to hallucinogens. [, ]

(+)-4-[α(R)-α-[(2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] (SNC80)

  • Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that exhibits various stimulant-like behavioral effects in both rodents and monkeys. These effects include locomotor stimulation, generalization to cocaine in discrimination procedures, and antiparkinsonian effects. Tolerance to the locomotor-stimulating effects of SNC80 develops rapidly, occurring even after a single administration in rats. Interestingly, SNC80 has been shown to synergistically enhance the locomotor-activating effects of monoamine transporter ligands, such as amphetamine, cocaine, and nomifensine, but not those of direct dopamine receptor agonists. [, ]
  • Relevance: Although it differs significantly in its overall structure from 1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione, SNC80 shares a common structural motif of a substituted piperazine ring. [, ]

Properties

Product Name

1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione

IUPAC Name

1-(3-chlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C21H19ClF3N3O2

Molecular Weight

437.8 g/mol

InChI

InChI=1S/C21H19ClF3N3O2/c22-15-4-2-6-17(12-15)28-19(29)13-18(20(28)30)27-9-7-26(8-10-27)16-5-1-3-14(11-16)21(23,24)25/h1-6,11-12,18H,7-10,13H2

InChI Key

SQGWDFGUZLEQRG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.